molecular formula C11H22N2O2 B6143426 methyl 1-(4-aminobutyl)piperidine-4-carboxylate CAS No. 1114824-02-0

methyl 1-(4-aminobutyl)piperidine-4-carboxylate

Cat. No.: B6143426
CAS No.: 1114824-02-0
M. Wt: 214.30 g/mol
InChI Key: MGQGMNHVLWJVBU-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Scaffold Exploration in Chemical Synthesis

The story of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained it from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), which also gave the piperidine scaffold its name. wikipedia.orgijnrd.org This origin highlights the long-standing connection between piperidines and biologically active compounds.

Early research focused on elucidating the structure of piperidine and its derivatives found in nature. The piperidine motif is a core structural element in numerous alkaloids, including coniine from poison hemlock, lobeline (B1674988) from Indian tobacco, and solenopsin, a toxin found in fire ant venom. wikipedia.org The physiological effects of these natural compounds spurred chemists to develop methods for their synthesis and modification. The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270), a process that transforms the aromatic pyridine ring into the saturated piperidine ring. wikipedia.org Over the decades, the exploration of piperidine chemistry has evolved from isolation and characterization to the development of sophisticated synthetic methodologies aimed at creating complex, substituted piperidine derivatives with tailored properties. nih.govresearchgate.net

Significance of the Piperidine-4-carboxylate Motif as a Versatile Chemical Building Block

Among the various classes of piperidine derivatives, the piperidine-4-carboxylate motif is of particular significance in synthetic organic chemistry. researchgate.net This structure incorporates the stable, saturated piperidine ring with a carboxylic acid or ester functional group at the 4-position. This specific substitution pattern provides a unique combination of structural features and chemical reactivity that makes it an exceptionally versatile building block. nih.gov

The significance of this motif can be attributed to several key factors:

Scaffolding Potential: The piperidine ring offers a well-defined, three-dimensional chair-like conformation, similar to cyclohexane, which serves as a rigid scaffold to orient appended functional groups in specific spatial arrangements. wikipedia.org This is crucial for designing molecules that can precisely interact with biological targets like enzymes and receptors. nih.gov

Dual Functionality: The motif possesses two key reactive sites: the ring nitrogen and the carboxylate group. The secondary amine of the piperidine ring is nucleophilic and can be readily modified through reactions such as alkylation, acylation, and arylation to introduce a wide variety of substituents at the N-1 position.

Versatility of the Carboxylate Group: The ester or carboxylic acid at the C-4 position is a gateway for a multitude of chemical transformations. It can be hydrolyzed, reduced to an alcohol, converted to an amide, or used in various coupling reactions, allowing for the construction of more complex molecules.

The utility of piperidine-4-carboxylate esters, such as the methyl, ethyl, or benzyl (B1604629) esters, is well-documented. fishersci.comgeorganics.sk They are key intermediates in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. researchgate.netijnrd.orgencyclopedia.pub For instance, methyl piperidine-4-carboxylate is a reactant used in the synthesis of antitubercular agents and protein kinase D inhibitors. fishersci.com The strategic placement of the carboxylate group allows chemists to build molecular complexity in a controlled and predictable manner.

Properties and Synthetic Utility of Piperidine-4-carboxylate Esters
Ester DerivativeMolecular FormulaKey Synthetic ApplicationReference
Methyl piperidine-4-carboxylateC7H13NO2Reactant for C-2 arylation and synthesis of enzyme inhibitors. fishersci.com
N-Boc-piperidine-4-carboxylic acid methyl esterC12H21NO4Protected intermediate for multi-step synthesis, allowing selective reaction at the C-4 position. chemicalbook.com
Benzyl piperidine-4-carboxylateC13H17NO2Used in syntheses where the benzyl group can be removed under mild hydrogenolysis conditions. georganics.sk

Overview of Methyl 1-(4-aminobutyl)piperidine-4-carboxylate within Contemporary Advanced Organic Synthesis

Within the family of piperidine-4-carboxylates, this compound stands out as a bifunctional building block of significant interest in contemporary synthesis. biosynth.com This compound integrates the established piperidine-4-carboxylate scaffold with a flexible four-carbon chain terminating in a primary amine, introduced at the N-1 position.

The strategic design of this molecule offers two distinct points for synthetic elaboration:

The Primary Amine: The terminal amino group on the butyl chain serves as a potent nucleophile. It can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of ureas or sulfonamides. This makes the molecule an ideal linker for attaching the piperidine core to other molecules, peptides, or solid supports.

The Methyl Ester: The carboxylate group at the C-4 position provides a second reactive handle, which can be modified independently of the primary amine, often through protection-deprotection sequences.

The structure of this compound is particularly well-suited for the construction of compounds in fields like medicinal chemistry and materials science. The aminobutyl sidechain provides a flexible spacer arm, which can be critical for positioning a pharmacophore correctly within a binding site or for creating specific material properties. For example, related structures are synthesized by coupling protected amino acids to the piperidine nitrogen, highlighting the modularity of this synthetic approach. researchgate.net This "linkerology" is a cornerstone of modern drug design, enabling the creation of molecules with optimized potency and pharmacokinetic profiles.

Physicochemical Data for this compound
PropertyValue
Molecular FormulaC11H22N2O2
Molecular Weight214.31 g/mol
Key Functional GroupsTertiary Amine (piperidine), Primary Amine, Methyl Ester
Synthetic RoleBifunctional linker, heterocyclic scaffold

Data sourced from PubChem CID 39870528. nih.gov

In advanced organic synthesis, this compound serves as a versatile scaffold, allowing for the divergent synthesis of chemical libraries. By reacting the primary amine with a variety of carboxylic acids, isocyanates, or aldehydes, and subsequently modifying the ester group, chemists can rapidly generate a diverse set of complex molecules from a single, advanced intermediate. biosynth.com This strategy accelerates the discovery of new chemical entities with desired biological or material functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(4-aminobutyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-15-11(14)10-4-8-13(9-5-10)7-3-2-6-12/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQGMNHVLWJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Methyl 1 4 Aminobutyl Piperidine 4 Carboxylate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of molecules like methyl 1-(4-aminobutyl)piperidine-4-carboxylate. rsc.orgresearchgate.net These calculations can predict key structural parameters and provide insights into the molecule's stability and reactivity. jocpr.comresearchgate.net

The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents—the 1-(4-aminobutyl) group at the nitrogen and the methyl carboxylate group at the C4 position—will have preferred orientations. The bulkier aminobutyl group is likely to favor an equatorial position to reduce steric hindrance. The methyl carboxylate group at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable for substituted piperidines. nih.gov

The electronic structure can be characterized by analyzing the distribution of electron density and the molecular orbitals. The nitrogen atom of the piperidine ring and the primary amine of the aminobutyl side chain are regions of high electron density, making them potential sites for electrophilic attack. The carbonyl carbon of the ester group is electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-N (piperidine ring) bond length~1.47 Å
C-C (piperidine ring) bond length~1.53 Å
C-O (ester) bond length~1.35 Å
C=O (ester) bond length~1.22 Å
C-N-C (piperidine ring) bond angle~112°
O-C=O (ester) bond angle~124°

Note: These are representative values and would be precisely determined through specific DFT calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the 1-(4-aminobutyl) side chain introduces multiple possible conformations for this compound. Conformational analysis aims to identify the stable conformers and map the potential energy surface. nih.govwhiterose.ac.uk This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

An energy landscape map would reveal the low-energy conformations, which are the most populated at equilibrium, and the energy barriers between them. The global minimum on this landscape represents the most stable conformation of the molecule.

Predictive Modeling of Chemical Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity and regioselectivity of a molecule. acs.orgcsmres.co.uknih.gov Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng

For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the more accessible primary amine of the aminobutyl group, indicating that this is the most probable site for reaction with electrophiles. The LUMO is expected to be centered on the carbonyl carbon of the methyl carboxylate group, making it the primary target for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites.

Table 2: Predicted Reactivity Indicators for this compound

IndicatorPredicted LocationImplication
HOMONitrogen atoms (primary amine)Site for electrophilic attack
LUMOCarbonyl carbon (ester)Site for nucleophilic attack
Negative Electrostatic PotentialNitrogen and Oxygen atomsNucleophilic centers
Positive Electrostatic PotentialCarbonyl carbon, Protons on NElectrophilic centers

Computational Mechanistic Elucidation of Proposed Synthetic Transformations

Computational methods can be employed to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. rsc.orgrsc.orgacs.orgfiveable.me For the synthesis of this compound, a potential route involves the N-alkylation of methyl piperidine-4-carboxylate with a suitable 4-aminobutyl derivative.

Computational modeling of this SN2 reaction would involve locating the transition state structure and calculating the activation energy. This would provide insights into the reaction kinetics and the feasibility of the proposed synthetic step. Alternative synthetic routes, such as reductive amination, could also be investigated computationally to determine the most efficient pathway. These studies are invaluable for optimizing reaction conditions and understanding the underlying chemical transformations. rsc.org

Synthetic Methodologies for Methyl 1 4 Aminobutyl Piperidine 4 Carboxylate

Retrosynthetic Strategies and Precursor Synthesis

A common retrosynthetic analysis of methyl 1-(4-aminobutyl)piperidine-4-carboxylate involves a disconnection at the C-N bond between the piperidine (B6355638) nitrogen and the butyl side chain. This approach simplifies the molecule into two primary building blocks: the core heterocyclic structure, methyl piperidine-4-carboxylate, and a four-carbon chain synthon carrying an amino group, the 4-aminobutyl moiety.

Synthesis of Methyl Piperidine-4-carboxylate as a Core Intermediate

Methyl piperidine-4-carboxylate, also known as methyl isonipecotate, is the foundational scaffold for this synthetic strategy. Its preparation can be accomplished through several reliable methods.

One of the most direct methods is the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid). This reaction is typically performed by treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The use of thionyl chloride with methanol is particularly efficient, as it generates HCl in situ and drives the reaction to completion. prepchem.com

Another widely used approach is the catalytic hydrogenation of pyridine-based precursors. For instance, methyl isonicotinate (the aromatic analogue) can be reduced to methyl piperidine-4-carboxylate. This transformation requires high-pressure hydrogen gas and is typically catalyzed by transition metals like platinum (e.g., PtO₂) or palladium on carbon (Pd/C). whiterose.ac.uk This method is advantageous for producing the cis-diastereomer preferentially when substituted pyridines are used. whiterose.ac.uk

A third strategy begins with a pre-formed piperidine ring, such as 1-benzyl-4-piperidone. researchgate.net The ketone can be converted to the corresponding nitrile via a Strecker-type reaction, followed by hydrolysis and esterification to yield the 4-methoxycarbonyl group. The N-benzyl protecting group can then be removed through catalytic hydrogenolysis to yield the desired methyl piperidine-4-carboxylate intermediate. researchgate.net

Table 1: Comparison of Synthetic Methods for Methyl Piperidine-4-carboxylate
Starting MaterialKey ReagentsMethodologyGeneral Notes
Isonipecotic AcidMethanol, SOCl₂ or HClFischer EsterificationA direct and high-yielding classical method. prepchem.com
Methyl IsonicotinateH₂, PtO₂ or Pd/CCatalytic HydrogenationEffective for large-scale synthesis from aromatic precursors. whiterose.ac.uk
1-Benzyl-4-piperidoneNaCN, NH₄Cl; H₂SO₄; MeOH; H₂, Pd/CMulti-step conversion and deprotectionA versatile route that allows for various modifications. researchgate.net

Introduction of the 4-aminobutyl Moiety via N-Functionalization

With methyl piperidine-4-carboxylate in hand, the subsequent step is the introduction of the 4-aminobutyl group onto the piperidine nitrogen. This is typically achieved via N-alkylation. A crucial consideration in this step is the presence of the reactive primary amine on the side chain, which necessitates the use of a protecting group to prevent side reactions, such as self-alkylation or polymerization.

The standard approach involves reacting methyl piperidine-4-carboxylate with a 4-halobutyl precursor where the terminal amino group is protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and phthalimide (Pht). For example, N-(4-bromobutyl)phthalimide or 4-bromo-1-(tert-butoxycarbonylamino)butane are excellent alkylating agents for this purpose. The reaction is a nucleophilic substitution, typically carried out in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. researchgate.net Following successful N-alkylation, the protecting group is removed in a final step—for instance, by treating the phthalimide with hydrazine or the Boc-carbamate with a strong acid like trifluoroacetic acid (TFA).

A more modern and "green" alternative is the "borrowing hydrogen" methodology, which allows for the N-alkylation of amines using alcohols. dicp.ac.cn In this scenario, methyl piperidine-4-carboxylate could be reacted with a protected 4-aminobutanol in the presence of a transition metal catalyst. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the piperidine, regenerating the catalyst and producing water as the only byproduct. dicp.ac.cn

Table 2: Common Precursors for the 4-Aminobutyl Moiety
Precursor (Alkylating Agent)Protecting GroupTypical Deprotection Reagent
N-(4-bromobutyl)phthalimidePhthalimide (Pht)Hydrazine (H₂NNH₂)
4-Bromo-1-(tert-butoxycarbonylamino)butanetert-butoxycarbonyl (Boc)Trifluoroacetic Acid (TFA) or HCl
4-(Benzylamino)butyl bromideBenzyl (B1604629) (Bn)H₂, Pd/C (Hydrogenolysis)

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule with greater atom economy and often in a one-pot fashion, bypassing the isolation of multiple intermediates.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize amines. wikipedia.org In the context of this compound, this strategy involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

The most logical application of this method would be the reaction between methyl piperidine-4-carboxylate and a suitable four-carbon aldehyde bearing a protected terminal amine, such as 4-(tert-butoxycarbonylamino)butanal. The reaction is typically a one-pot process where the piperidine derivative and the aldehyde are mixed in the presence of a selective reducing agent. wikipedia.org Mild reducing agents are required to selectively reduce the protonated imine intermediate without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation due to their selectivity and tolerance of acidic conditions which favor imine formation. masterorganicchemistry.com Catalytic hydrogenation can also be employed as the reduction step. wikipedia.org After the reductive amination is complete, the terminal amine is deprotected as previously described.

Table 3: Common Reducing Agents for Direct Reductive Amination
Reducing AgentAbbreviationTypical Reaction ConditionsKey Features
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 3-6Highly selective for imines over carbonyls. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane or THFLess toxic than NaBH₃CN and effective under neutral or mildly acidic conditions. masterorganicchemistry.com
Hydrogen gas with catalystH₂ / Pd, Pt, or NiMethanol or Ethanol, pressure"Green" method, can sometimes lead to over-alkylation. wikipedia.org

Nucleophilic Substitution Reactions for Alkylation of Piperidine Nitrogen

This approach is the practical application of the N-functionalization strategy discussed in the retrosynthetic section (3.1.2). It is a direct, two-step sequence involving alkylation followed by deprotection. The key reaction is the nucleophilic attack of the secondary amine of methyl piperidine-4-carboxylate on an electrophilic four-carbon chain.

The reaction is typically performed by treating methyl piperidine-4-carboxylate with a protected 4-aminobutyl halide, such as N-(4-bromobutyl)-tert-butylcarbamate. The presence of a base is essential to neutralize the hydrohalic acid formed during the reaction and to maintain the nucleophilicity of the piperidine nitrogen. Inorganic bases like potassium or sodium carbonate are often used in polar aprotic solvents like DMF at room or elevated temperatures to drive the reaction to completion. researchgate.netchemicalforums.com The choice of solvent and base is critical to ensure good solubility of the reactants and to avoid side reactions. Once the alkylation is complete, the product is isolated and the terminal amine is deprotected to yield the final compound.

Stereoselective Synthesis and Chiral Induction Approaches

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of its chiral derivatives or analogues, which may have distinct biological properties. Such strategies focus on controlling the three-dimensional arrangement of atoms during the formation of the piperidine ring or the introduction of substituents.

One powerful method for establishing stereochemistry is the diastereoselective hydrogenation of a substituted pyridine (B92270) precursor. whiterose.ac.uk For example, a chiral auxiliary attached to the pyridine ring or the use of a chiral catalyst during hydrogenation can induce facial selectivity, leading to a predominance of one enantiomer of the resulting piperidine.

More complex strategies involve building the chiral piperidine ring from acyclic precursors. For example, a stereoselective three-component vinylogous Mannich-type reaction can be used to assemble multi-substituted chiral piperidines. rsc.org This approach, inspired by alkaloid biosynthesis, allows for the controlled construction of multiple stereocenters in a single step. rsc.org Similarly, gold-catalyzed cyclization of specifically designed N-homopropargyl amides can furnish substituted piperidines with high levels of diastereoselectivity. nih.gov

These advanced methods are generally employed when specific stereoisomers of more complex analogues are required. For the synthesis of the parent compound discussed herein, they are not strictly necessary but represent the frontier of synthetic capabilities for this class of molecules.

Optimization of Reaction Conditions and Process Scale-Up Considerations

While specific data for this compound is unavailable, the optimization of synthetic routes for structurally related piperidine derivatives provides insights into the types of parameters that would need to be considered.

Optimization of Reaction Conditions:

For a potential synthesis involving reductive amination, key reaction parameters to be optimized would include the choice of reducing agent, solvent, temperature, and pH. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.net The selection of the reducing agent can significantly impact the reaction's efficiency and selectivity.

The optimization process would likely involve a systematic study of these parameters to maximize the yield and purity of the desired product. For instance, in the synthesis of other functionalized piperidines, researchers have investigated various solvents and catalyst loadings to improve reaction outcomes. researchgate.netresearchgate.net

A hypothetical optimization study for a reductive amination approach to this compound could be summarized in the following table:

ParameterVariationExpected Outcome
Reducing Agent Sodium Borohydride, Sodium Cyanoborohydride, Sodium TriacetoxyborohydrideDetermine the most efficient and selective agent for the imine reduction.
Solvent Methanol, Ethanol, Dichloromethane, Tetrahydrofuran (B95107)Identify the solvent that provides the best solubility for reactants and facilitates the reaction.
Temperature 0 °C, Room Temperature, 50 °CAscertain the optimal temperature to balance reaction rate and minimize side product formation.
pH Acidic, Neutral, BasicControl the formation of the imine intermediate and the stability of the final product.

Process Scale-Up Considerations:

Scaling up the synthesis of any chemical compound from the laboratory to an industrial scale presents a unique set of challenges. For a compound like this compound, these would include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents become critical factors at a larger scale.

Reaction Kinetics and Thermodynamics: Understanding the reaction's heat flow is crucial for safe and efficient scale-up.

Work-up and Purification: Developing a robust and scalable purification method, such as crystallization or distillation, is necessary to achieve the desired product purity.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is required to ensure safe operation and minimize environmental impact.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce the environmental footprint of chemical processes. While a specific green synthesis for this compound has not been reported, general principles can be applied to its hypothetical synthesis.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Key considerations for a greener synthesis of this compound would include:

Prevention of Waste: Designing a synthetic route with high atom economy to minimize the generation of byproducts.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. The use of deep eutectic solvents (DESs) has been explored for the synthesis of some piperidin-4-one derivatives as a greener alternative to volatile organic compounds. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.

An electrochemical approach for the synthesis of piperidine derivatives has been reported as a facile and green method, as it can eliminate the need for expensive and toxic reagents. beilstein-journals.org Such an approach could potentially be explored for the synthesis of the target compound.

The following table outlines how green chemistry principles could be applied to a hypothetical synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis
Atom Economy A convergent synthesis design where key fragments are built separately and then combined would maximize atom economy.
Safer Solvents Utilizing water or bio-based solvents in reaction and purification steps.
Energy Efficiency Exploring microwave-assisted synthesis to reduce reaction times and energy input.
Catalysis Using a recyclable heterogeneous catalyst for the reductive amination step.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For methyl 1-(4-aminobutyl)piperidine-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the methyl ester protons, the protons on the piperidine (B6355638) ring, and the protons of the aminobutyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the piperidine ring, the carbons of the butyl chain, and the methyl carbon of the ester.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling relationships, confirming the sequence of protons within the piperidine ring and the aminobutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the aminobutyl group to the piperidine nitrogen and the ester group to the C4 position of the piperidine ring.

A hypothetical data table for the expected NMR signals is presented below, though it must be emphasized that this is a theoretical representation in the absence of experimental data.

Atom Position¹H Chemical Shift (ppm) (Multiplicity, J Hz)¹³C Chemical Shift (ppm)
-OCH₃
-C(O)O-
Piperidine H-2, H-6
Piperidine H-3, H-5
Piperidine H-4
Butyl H-1'
Butyl H-2'
Butyl H-3'
Butyl H-4'
Piperidine C-2, C-6
Piperidine C-3, C-5
Piperidine C-4
Butyl C-1'
Butyl C-2'
Butyl C-3'
Butyl C-4'

Table 1: Hypothetical NMR Data for this compound.

The piperidine ring in this compound can exist in different chair conformations. Dynamic NMR studies, conducted at varying temperatures, could provide insights into the energetics of this conformational equilibrium. These studies can reveal the rate of ring inversion and identify the preferred conformation of the substituents on the piperidine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its molecular formula, C₁₁H₂₂N₂O₂.

In tandem mass spectrometry (MS/MS), the molecular ion would be isolated and then fragmented. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways would likely involve the cleavage of the aminobutyl side chain, loss of the methoxy (B1213986) group from the ester, and fragmentation of the piperidine ring. A hypothetical fragmentation data table is provided below.

m/zProposed Fragment
214.1732 (M+H)⁺Molecular Ion
Loss of -OCH₃
Loss of -COOCH₃
Cleavage at the piperidine-butyl bond
Piperidine ring fragments

Table 2: Hypothetical MS/MS Fragmentation Data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, key vibrational bands would be expected for the following functional groups:

N-H stretching: The primary amine of the aminobutyl group would exhibit characteristic stretches.

C-H stretching: Signals from the aliphatic C-H bonds of the piperidine ring, butyl chain, and methyl group would be present.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the methyl ester would be a prominent feature.

C-N stretching: Vibrations associated with the C-N bonds of the piperidine ring and the aminobutyl group would be observed.

C-O stretching: The C-O bond of the ester group would also have a characteristic stretching frequency.

A hypothetical table of characteristic vibrational frequencies is presented below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (amine)
C-H Stretch (aliphatic)
C=O Stretch (ester)
C-N Stretch
C-O Stretch (ester)

Table 3: Hypothetical IR/Raman Data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal proof of connectivity, conformation, and, for chiral molecules, absolute stereochemistry. For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring and the orientation of its substituents.

While a specific crystal structure for this compound is not publicly available, the analysis of related piperidine derivatives provides insight into the expected structural features. researchgate.net In a typical analysis, the compound is crystallized from a suitable solvent, and a single crystal is mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected and analyzed.

The data obtained from such an analysis allows for the determination of the crystal system, space group, and unit cell dimensions. For instance, a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, was found to crystallize in the monoclinic P21/n space group. researchgate.net This level of detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for a Piperidine Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 8.1974
b (Å) 10.6696
c (Å) 12.9766
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1133.5

Note: Data is for a representative related structure, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, to illustrate typical parameters. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to determine its purity and to identify any volatile impurities. The compound is first vaporized and then separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. tandfonline.com

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the compound's identity. Common columns for this type of analysis include fused-silica capillary columns coated with a non-polar stationary phase like CP-Sil-5CB. oup.com Derivatization may sometimes be employed to increase the volatility of the analyte. oup.comresearchgate.net The mass detector, operating in scan mode, records the mass-to-charge ratio (m/z) of the fragments, allowing for structural elucidation. oup.com

Table 2: Typical GC-MS Parameters for Piperidine Derivative Analysis

Parameter Condition
Column WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25 mm i.d., 0.4 µm film thickness)
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 280°C
Transfer Line Temp. 305°C
Ionization Mode Electron Ionization (EI)
Mass Range m/z 45 to 650

Note: These are representative parameters based on the analysis of related compounds. oup.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and purification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a suitable method. In this mode, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.govnih.gov

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. nih.gov Detection is commonly achieved using a UV-VIS detector set at a wavelength where the analyte absorbs light. nih.govpcom.edu The retention time and peak purity can be used to identify and quantify the compound.

Table 3: Illustrative HPLC Conditions for Piperidine Compound Analysis

Parameter Condition
Column Gemini C18 (5 µm, 250 × 4.6 mm)
Mobile Phase A: 0.1% TFA in water; B: Acetonitrile
Gradient 5% to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV-VIS at 210, 254, 280 nm

Note: These are representative parameters based on the analysis of related piperidine derivatives. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This method provides an empirical formula, which can be compared to the theoretical composition calculated from the molecular formula to verify the compound's identity and purity.

For this compound, the molecular formula is C₁₁H₂₂N₂O₂. nih.gov The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms. The experimental values, obtained from combustion analysis, should closely match these theoretical percentages to confirm the elemental integrity of the synthesized compound. ijprs.com

Table 4: Elemental Composition of this compound

Element Symbol Theoretical %
Carbon C 61.65%
Hydrogen H 10.35%
Nitrogen N 13.07%

Chemical Reactivity and Mechanistic Pathways of Methyl 1 4 Aminobutyl Piperidine 4 Carboxylate

Reactions at the Methyl Ester Functional Group

The methyl ester moiety in methyl 1-(4-aminobutyl)piperidine-4-carboxylate is susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid portion of the molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This process is generally irreversible. Acid-catalyzed hydrolysis, on the other hand, is a reversible process that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. viu.ca

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. jbiochemtech.commdpi.com This reaction is often used to introduce different alkyl or aryl groups to the ester functionality. The choice of catalyst depends on the specific substrates and desired reaction conditions. researchgate.netmontana.edu Solid acid catalysts are also gaining attention for these transformations due to their ease of separation and reusability.

Table 1: Representative Conditions for Hydrolysis and Transesterification

Reaction Reagents and Conditions Product

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 1-(4-aminobutyl)piperidine-4-carboxylic acid | | Acidic Hydrolysis | H₂SO₄ (aq), Heat | 1-(4-aminobutyl)piperidine-4-carboxylic acid | | Transesterification | R-OH, Acid or Base catalyst, Heat | Alkyl 1-(4-aminobutyl)piperidine-4-carboxylate |

The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This direct amidation often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then activated and coupled with an amine. This is a cornerstone of peptide synthesis. luxembourg-bio.com

A wide variety of coupling reagents have been developed to facilitate amide bond formation, minimizing side reactions and racemization. bachem.comuniurb.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides and onium salts. luxembourg-bio.compeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. bachem.com Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization.

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that generate reactive esters in situ. These are often preferred for their high reactivity and the ease of purification. bachem.com

Table 2: Common Peptide Coupling Reagents

Reagent Class Examples Additive (if common)
Carbodiimides DCC, EDC HOBt, Oxyma Pure®
Onium Salts (Phosphonium) PyBOP, PyAOP -
Onium Salts (Aminium/Uronium) HBTU, TBTU, HATU, HCTU -

Reactions at the Primary Amine Functional Group

The primary amine of the aminobutyl side chain is a potent nucleophile and can readily participate in a variety of chemical reactions.

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. researchgate.net This reaction is a common strategy for introducing a wide range of substituents onto the nitrogen atom.

Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides to form secondary amines. Reductive amination is another powerful method for alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. nih.gov This method is often preferred due to its milder conditions and broader substrate scope.

The primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.govresearchgate.net This reaction is typically reversible and acid-catalyzed. libretexts.orglumenlearning.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. researchgate.netchemistrysteps.comyoutube.com The reaction is generally driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent. libretexts.org Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form stable secondary amines.

The general mechanism for imine formation proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of water to form an iminium ion. chemistrysteps.com

Deprotonation to yield the neutral imine. libretexts.org

Reactivity of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the piperidine ring is also nucleophilic and can participate in reactions, although its reactivity is generally lower than that of the primary amine due to steric hindrance.

The primary reaction involving the piperidine nitrogen is N-alkylation , which leads to the formation of a quaternary ammonium (B1175870) salt. cdnsciencepub.comumn.eduresearchgate.net This is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.netchemicalforums.com The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The formation of the quaternary salt introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties. The rate and success of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. cdnsciencepub.comresearchgate.net

Table 3: Summary of Functional Group Reactivity

Functional Group Reaction Type Common Reagents Product Functional Group
Methyl Ester Hydrolysis NaOH, H₂SO₄ Carboxylic Acid
Transesterification R-OH, Acid/Base Catalyst Ester
Amidation (via Carboxylic Acid) R₂NH, Coupling Reagent Amide
Primary Amine Acylation Acyl Chloride, Anhydride Amide
Alkylation Alkyl Halide, Aldehyde/Ketone + Reducing Agent Secondary/Tertiary Amine
Imine Formation Aldehyde, Ketone Imine (Schiff Base)
Piperidine Nitrogen N-Alkylation (Quaternization) Alkyl Halide Quaternary Ammonium Salt

Quaternization Reactions

This compound possesses two nitrogen atoms susceptible to alkylation: the tertiary amine of the piperidine ring and the primary amine of the butyl substituent. Quaternization, the reaction of an amine with an alkylating agent to form a quaternary ammonium salt, is most likely to occur at the tertiary piperidine nitrogen. This process, known as the Menshutkin reaction, typically involves treatment with an alkyl halide, such as methyl iodide.

The tertiary nitrogen in the piperidine ring is generally a strong nucleophile. The stereochemistry of quaternization in substituted piperidines is a well-studied field, with the incoming alkyl group capable of attacking from either an axial or equatorial position relative to the ring's conformation. nih.govdocumentsdelivered.com The preferred direction of attack is often axial, provided the alkylating agent is not sterically demanding. documentsdelivered.com While the primary amine on the side chain can also be alkylated, its complete alkylation to a quaternary salt would require multiple steps and is less direct than the single alkylation of the pre-existing tertiary amine. The relative reactivity between the two amine centers would also favor the initial reaction at the more nucleophilic tertiary amine, although steric factors can play a role. quora.comquora.com

ReactantReagentTypical ConditionsProduct Type
N-AlkylpiperidineMethyl Iodide (CH₃I)Acetonitrile or DMF, Room TemperatureN-Alkyl-N-methylpiperidinium iodide
N-AlkylpiperidineEthyl Bromide (CH₃CH₂Br)Acetonitrile, Room Temperature, several hoursN-Alkyl-N-ethylpiperidinium bromide
N-AlkylpiperidineBenzyl Chloride (BnCl)Acetonitrile, 50°CN-Alkyl-N-benzylpiperidinium chloride

N-Alkylation and N-Acylation Reactions

While quaternization focuses on the tertiary amine, N-alkylation and N-acylation reactions are predominantly associated with the primary amino group of the 4-aminobutyl side chain. The tertiary piperidine nitrogen cannot undergo acylation, and its further alkylation results in the quaternary salts discussed previously.

N-Alkylation: The primary amine is readily alkylated by reacting it with alkyl halides. To drive the reaction to completion and avoid the formation of hydrohalide salts of the amine, a base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine is typically added. researchgate.net Common solvents for this transformation include dimethylformamide (DMF) and acetonitrile. researchgate.net Another powerful method for N-alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation: The primary amine undergoes facile N-acylation with activated carboxylic acid derivatives, most commonly acyl chlorides and acid anhydrides. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable amide bond. libretexts.org The reaction is typically rapid and high-yielding, often carried out in the presence of a base (like pyridine (B92270) or triethylamine) or under aqueous basic conditions (Schotten-Baumann reaction) to neutralize the hydrogen chloride byproduct. libretexts.orgtandfonline.comresearchgate.net The high efficiency and mild conditions make this a widely applicable transformation. tandfonline.com

Reaction TypeReagentTypical ConditionsFunctional Group Formed
N-AcetylationAcetyl Chloride or Acetic AnhydrideCH₂Cl₂, Triethylamine, 0°C to RTN-Acetamide
N-BenzoylationBenzoyl ChlorideAqueous NaOH (Schotten-Baumann) or PyridineN-Benzamide
Peptide CouplingBoc-Amino Acid, Coupling Agent (e.g., EDC, HOBt)DMF or CH₂Cl₂, Room TemperaturePeptide Bond (Amide)

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, containing both a nucleophilic primary amine and an electrophilic methyl ester, presents the possibility of intramolecular cyclization. Such reactions, where an amine attacks an ester within the same molecule, lead to the formation of a cyclic amide, known as a lactam. wikipedia.org

The feasibility of lactamization is highly dependent on the thermodynamic stability of the resulting ring. Generally, the formation of five-membered (γ-lactams) and six-membered (δ-lactams) rings is kinetically and thermodynamically favored. organic-chemistry.orgnih.gov For the title compound, a direct intramolecular attack of the primary amine on the methyl ester carbonyl would result in the formation of a large, 11-membered ring. The formation of such medium-to-large rings is often disfavored due to entropic factors (low probability of the reactive ends meeting) and potential transannular strain. Studies on various amino esters have shown that cyclization is facile for processes that form 5- and 6-membered rings, while progenitors of 7-membered rings show greater thermal stability, indicating a higher barrier to cyclization. nih.govnih.gov Therefore, direct intramolecular lactamization of this compound under standard conditions is considered unlikely.

Oxidation and Reduction Chemistry of the Functional Groups

The functional groups within this compound offer distinct pathways for oxidation and reduction reactions.

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, typically yielding an N-oxide. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). researchgate.net The resulting N-oxides are often stable, polar compounds. google.comgoogle.com In some contexts, N-oxides of drug molecules can act as prodrugs, undergoing in vivo reduction back to the parent tertiary amine. google.comgoogle.com Under more forcing conditions or with specific catalysts, the piperidine ring itself can undergo dehydrogenation to form tetrahydropyridine (B1245486) or pyridine derivatives. scholarpublishing.org Biological N-oxidation of piperidine structures has also been observed in vitro, leading to N-hydroxy piperidine and other metabolites. nih.gov

Reduction: The primary site for reduction in the molecule is the methyl ester group. This group can be readily reduced to a primary alcohol, yielding [1-(4-aminobutyl)piperidin-4-yl]methanol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) being the most common and effective choice. The piperidine ring and the primary amine are typically stable under these conditions.

Kinetic and Thermodynamic Studies of Key Transformations

While no specific kinetic or thermodynamic data for this compound have been reported, the principles governing its key transformations can be inferred from studies of analogous systems.

Kinetic Studies: The rates of the reactions discussed are governed by several factors.

Quaternization/N-Alkylation: These are bimolecular nucleophilic substitution (SN2) reactions. Their rates are sensitive to solvent effects, with polar aprotic solvents generally accelerating the reaction. researchgate.net Steric hindrance at the nitrogen atom or the alkyl halide significantly impacts the reaction rate; for instance, the quaternization of N-substituted piperidines is influenced by the conformation and steric bulk of substituents on the ring. acs.org

N-Acylation: The reaction of the primary amine with an acyl chloride is typically very fast, often occurring on the order of minutes at room temperature.

Intramolecular Cyclization: The kinetics of lactam formation from amino esters are critically dependent on the length of the chain connecting the reacting groups. The effective molarity, a measure of the probability of the ends meeting, is highest for the formation of 5- and 6-membered rings, leading to the fastest reaction rates for these systems. nih.govrsc.org For the 11-membered ring that would be formed from the title compound, the rate constant is expected to be exceedingly small.

Thermodynamic Studies: The thermodynamic stability of the products determines the position of equilibrium for these reactions.

N-Acylation: The formation of an amide bond from a primary amine and an acyl chloride is a highly exothermic and thermodynamically favorable process, driven by the formation of a stable amide and the neutralization of the HCl byproduct by a base.

Intramolecular Cyclization: The thermodynamics of cyclization are governed by the change in enthalpy and entropy. Ring strain (enthalpy) and the loss of conformational freedom (entropy) are key factors. For lactamization, the formation of strain-free 5- and 6-membered rings is thermodynamically favorable. nih.gov Conversely, the formation of a large 11-membered lactam ring from the title compound is not expected to be thermodynamically favored due to significant entropic penalties.

Investigation of Derivatives and Analogues of Methyl 1 4 Aminobutyl Piperidine 4 Carboxylate

Systematic Structural Modifications for Chemical Space Exploration

Systematic structural modification of lead compounds is a cornerstone of modern drug discovery and materials science. For molecules centered around a piperidine (B6355638) core, such as methyl 1-(4-aminobutyl)piperidine-4-carboxylate, this exploration can be divided into modifications of three main regions: the piperidine ring, the N-alkyl substituent (the aminobutyl chain), and the C-4 substituent (the methyl carboxylate group).

The rationale for these modifications is diverse. In medicinal chemistry, altering these groups can modulate pharmacokinetic properties, improve binding affinity to biological targets, and reduce off-target effects. ijnrd.org For instance, the aminopiperidinyl moiety is known to interact with enzymes through salt bridges, and modifications can fine-tune these interactions. researchgate.net Piperidine derivatives have found applications as inhibitors of dipeptidyl peptidase-4 (DPP-4), muscarinic antagonists, and opioid agonists, demonstrating the chemical versatility of this scaffold. researchgate.netrsc.org

Key strategies for exploration include:

Piperidine Ring Substitution: Introducing substituents onto the carbon atoms of the piperidine ring can restrict conformational flexibility, which may lead to enhanced binding selectivity for a specific target. rsc.org

N-substituent Modification: The 1-(4-aminobutyl) side chain can be altered in length, rigidity, and by modifying the terminal amino group. This can influence the molecule's polarity, basicity, and ability to form hydrogen bonds.

Ester Group Derivatization: The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into various amides. These changes dramatically alter the electronic and steric properties of this substituent.

Synthesis of Piperidine Ring-Modified Analogues (e.g., substitution patterns)

Modifying the piperidine ring itself is a powerful strategy for creating analogues with distinct topographical and conformational properties. Common modifications include the introduction of alkyl groups or the creation of spirocyclic systems.

One notable approach involves the synthesis of spirocyclic analogues, which can significantly impact the interaction of the piperidinyl moiety with biological targets. researchgate.net A synthetic route to a novel aminopiperidine derivative bearing a spirocyclic cyclopropyl (B3062369) ring has been developed. researchgate.net The synthesis begins with the construction of a functionalized cyclopropane (B1198618) derivative from ethyl cyanoacetate (B8463686) and 1,2-dibromoethane. Subsequent steps involve selective reduction of the cyano group, Michael addition to methyl acrylate, and N-protection to yield a diester. This intermediate then undergoes a base-mediated intramolecular Dieckmann cyclization to form the key piperidin-4-one ester, which is then decarboxylated to afford the desired spirocyclic piperidone. researchgate.net

Another strategy is the introduction of simple alkyl groups onto the piperidine ring, which can reduce the number of possible conformations and thus be important for biological activity. rsc.org For example, cis-3-methyl-4-aminopiperidine derivatives have been synthesized via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. rsc.org This highlights how substitution patterns can be controlled to produce specific stereoisomers.

Table 1: Examples of Piperidine Ring Modifications
Modification TypeSynthetic StrategyKey IntermediateRationaleReference
Spirocyclization (Cyclopropyl)Dieckmann CyclizationPiperidin-4-one ester with spiro-cyclopropyl groupIntroduce structural rigidity and explore novel chemical space for enzyme interaction. researchgate.net
Alkylation (3-methyl)Regioselective epoxide ring-openingN-benzyl-3-methyl-3,4-epoxi-piperidineReduce conformational flexibility and create specific stereoisomers. rsc.org

Synthesis of Aminobutyl Chain and Ester Group-Modified Analogues

The aminobutyl chain and the methyl ester group are readily accessible sites for modification, allowing for the synthesis of a wide array of analogues.

Aminobutyl Chain Modifications: The terminal primary amine of the 1-(4-aminobutyl) substituent is a key site for derivatization. One such modification is the conversion to a guanidinium (B1211019) group, a functional group known for its ability to form strong hydrogen bonds. The synthesis of 1-(4-aminobutyl)guanidine (agmatine) from N-Boc-1,4-diaminobutane provides a template for this transformation. mdpi.com The process involves the treatment of the N-Boc protected amine with cyanamide, followed by deprotection with an acid like trifluoroacetic acid (TFA) to yield the guanidine (B92328) derivative. mdpi.com Another approach involves coupling the piperidine nitrogen to different amino acids, effectively replacing the aminobutyl chain with an amino-alkylcarbonyl moiety. This has been achieved by reacting methyl piperidine-4-carboxylate with various Boc-protected amino acids using a coupling reagent, followed by deprotection. researchgate.net

Ester Group Modifications: The methyl ester at the C-4 position is a versatile handle for chemical alteration. It can be readily transformed into other functional groups to probe the effects of steric bulk, electronics, and hydrogen bonding potential. A common sequence involves the conversion of a related nitrile precursor to the ester. An optimized Strecker-type condensation of a piperidone with an amine and cyanide can yield an amino-nitrile. researchgate.net This nitrile can be selectively hydrolyzed with concentrated sulfuric acid to an amide, which can then be vigorously hydrolyzed to the carboxylic acid. Subsequent treatment with thionyl chloride followed by methanol (B129727) yields the methyl ester. researchgate.net This multi-step process allows for the conversion of the ester to an amide or a carboxylic acid, providing key analogues for structure-activity relationship studies.

Table 2: Modifications of the Aminobutyl Chain and Ester Group
Molecular RegionModificationSynthetic ApproachReference
Aminobutyl ChainConversion of terminal amine to guanidineReaction of N-Boc protected amine with cyanamide, followed by acid deprotection. mdpi.com
Aminobutyl ChainReplacement with amino-alkylcarbonyl groupCoupling of piperidine nitrogen with Boc-protected amino acids. researchgate.net
Ester GroupConversion to Carboxylic AcidVigorous basic hydrolysis of the corresponding amide or ester. researchgate.net
Ester GroupConversion to AmideSelective hydrolysis of a nitrile precursor using concentrated acid. researchgate.net

Derivatives for Exploration in Supramolecular Chemistry

The functional groups within this compound make it an attractive scaffold for designing derivatives for use in supramolecular chemistry. Host-guest chemistry, which relies on non-covalent interactions, could utilize derivatives of this compound. wikipedia.org

The two amine centers—the tertiary amine in the piperidine ring and the primary amine at the end of the butyl chain—can be protonated to form cationic ammonium (B1175870) centers. These charged groups can act as binding sites for anionic species or as guests for macrocyclic hosts like cucurbiturils or crown ethers, which are known to bind alkylammonium ions. The aminobutyl chain, in particular, is a classic guest for cucurbit[n]uril cavities.

Furthermore, these amine groups can act as ligands for metal coordination. Piperidine and piperazine (B1678402) derivatives are known to coordinate with metal ions like zinc(II), sometimes catalyzing further reactions or leading to the formation of coordination polymers. rsc.org By designing derivatives with specific geometries, self-assembled metal-organic frameworks (MOFs) or discrete coordination cages could be constructed.

Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces another powerful functional group for supramolecular assembly. Carboxylate groups are excellent hydrogen bond acceptors and can also serve as ligands for metal ions. Pyridine-dicarboxylate linkers, for example, are widely used to construct diverse and functional coordination polymers. acs.org An analogue of our target molecule, featuring a carboxylate at C-4 and a pyridyl moiety on the N-substituent, could act as a versatile, non-symmetric linker for creating complex, self-assembled 2D or 3D structures. researchgate.net

Preparation of Chiral Derivatives and Their Stereochemical Studies

Chirality can have a profound impact on the biological activity and material properties of piperidine derivatives. Introducing stereocenters into the this compound scaffold can be achieved by using chiral starting materials or through asymmetric synthesis.

One approach involves starting with enantiomerically pure building blocks, such as (R)- or (S)-piperidine-3-carboxylic acids, to synthesize chiral pyrazole-containing piperidine carboxylates. This ensures that the chirality of the final product is controlled from the outset.

Another strategy involves the derivatization of a prochiral piperidine ring in a way that generates new stereocenters. For example, the synthesis of chiral amino alcohols can be accomplished using enantiomerically pure phenyloxiranes. Subsequent dehydrogenation of these chiral 2-(4-methyl-1-piperidinyl)ethanol derivatives using reagents like mercury(II)-EDTA can lead to the formation of lactams. This oxidative cyclization process can result in a diastereomeric mixture of lactams, and the ratio of these products provides insight into the stereochemical course of the reaction. Studies on such systems have shown that the dehydrogenation can produce diastereomeric lactam mixtures in ratios such as 60:40, which can be analyzed by NMR spectroscopy.

Table 3: Approaches to Chiral Derivatives and Stereochemical Analysis
StrategyExample Starting MaterialResulting Product TypeMethod of Stereochemical StudyReference
Use of Chiral Pool(R)- or (S)-piperidine-3-carboxylic acidChiral heterocyclic amino acidsConfirmation of stereochemical integrity via standard analytical methods.N/A
Asymmetric DerivatizationEnantiomerically pure R(-)- or S(+)-phenyloxiraneDiastereomeric lactam mixtureNMR spectroscopy to determine the ratio of diastereomers.N/A

Potential Applications in Advanced Chemical Research Non Biological/non Clinical

Use as a Ligand in Coordination Chemistry and Organometallic Catalysis

The molecular architecture of methyl 1-(4-aminobutyl)piperidine-4-carboxylate makes it a promising candidate as a ligand in the fields of coordination chemistry and organometallic catalysis. The presence of three potential coordination sites—the primary amine, the tertiary piperidine (B6355638) nitrogen, and the carbonyl oxygen of the ester group—allows for versatile binding to metal centers. This multidentate character could enable the formation of stable chelate complexes with a variety of transition metals. wikipedia.org

The aminobutyl side chain, in particular, offers a flexible arm that can coordinate to a metal ion, while the piperidine ring provides a robust scaffold. The nature of the coordination can be influenced by the reaction conditions and the specific metal precursor used. For instance, the primary amine is a strong Lewis base, readily coordinating to metal centers. The piperidine nitrogen can also act as a donor, potentially leading to the formation of bridged dimeric or polymeric coordination complexes.

The resulting organometallic complexes could find applications as catalysts in a range of organic transformations. For example, piperidine-functionalized materials have been investigated as catalysts in various synthetic reactions. researchgate.net By carefully selecting the metal and tuning the ligand environment, it may be possible to develop catalysts with high activity and selectivity for processes such as hydrogenation, oxidation, or carbon-carbon bond formation. nih.gov The chirality inherent in certain coordination geometries could also be exploited for asymmetric catalysis.

Table 1: Potential Coordination Modes of this compound

Coordination Site(s)Potential Binding ModeMetal Center ExamplePotential Catalytic Application
Primary AmineMonodentatePalladium(II)Cross-coupling reactions
Primary Amine, Piperidine NitrogenBidentate (Chelating)Rhodium(I)Hydroformylation
Primary Amine, Ester CarbonylBidentate (Chelating)Copper(I)Atom Transfer Radical Polymerization
All three N and O atomsTridentate (Pincer-type)Iron(II)Oxidation catalysis

Application as a Monomer in Polymer Science for Functional Material Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, makes it a valuable monomer for the synthesis of functional polymers. Specifically, it can be utilized in step-growth polymerization reactions to produce polyamides and poly(ester-amide)s. biosynce.com

In the synthesis of polyamides, the primary amine group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages. The resulting polymers would feature the piperidine-4-carboxylate moiety as a recurring side group. This pendant group offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for the tuning of the polymer's physical and chemical properties, such as solubility and thermal stability. biosynce.com

Furthermore, the ester group can also participate in polymerization reactions, for instance, through transesterification with a diol to form polyesters, or it can be hydrolyzed to a carboxylic acid, which can then be used in polyamide synthesis. The ability to incorporate the piperidine unit into the polymer backbone can influence the material's properties, potentially enhancing its thermal stability or altering its solubility in various solvents. biosynce.com The use of monomers with piperidine cycles in radical polymerization has also been explored, suggesting another possible route for polymer synthesis. researchcommons.orgresearchcommons.org

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomerResulting PolymerPotential Application
Polycondensation (Polyamide formation)Adipoyl chloridePolyamide with pendant piperidine-4-carboxylate groupsHigh-performance fibers, specialty coatings
Polycondensation (Polyesteramide formation)Terephthalic acid, Ethylene glycolPolyesteramide with piperidine unitsBiodegradable materials, functional plastics
Ring-Opening Polymerization (initiator)LactidePolylactide with aminobutylpiperidine end-groupSurface modification of biomaterials

Development of Chemical Probes for Elucidating Mechanistic Organic Reactions

Chemical probes are essential tools for understanding the mechanisms of complex chemical reactions. nih.gov The structure of this compound provides a scaffold that could be elaborated into such probes. By attaching a reporter group, such as a fluorophore or a spin label, to either the primary amine or the carboxylate function, the molecule could be used to track the progress of a reaction or to identify reactive intermediates.

For example, the primary amine could be functionalized with a fluorescent dye. The resulting probe could then be used to study reactions involving amines, with changes in the fluorescence signal providing real-time information about the reaction kinetics or the local chemical environment. Similarly, the ester could be converted to a carboxylic acid and coupled to a reporter molecule.

The piperidine ring itself can serve as a rigid framework that positions the functional groups in a well-defined spatial arrangement. This can be advantageous in designing probes for stereoselective reactions, where the probe's geometry can influence its interaction with chiral molecules. The development of such probes would be aided by modern synthetic methodologies that allow for the precise functionalization of the piperidine scaffold. nih.gov

Role as a Key Synthetic Intermediate for Architecturally Complex Molecules (excluding drug targets)

The versatility of the functional groups present in this compound makes it a valuable intermediate in the synthesis of more complex, non-pharmaceutical molecules. nbinno.comresearchgate.net The piperidine core is a common structural motif in many natural products and other architecturally challenging molecules.

The primary amine can be a nucleophile in various bond-forming reactions, such as alkylation, acylation, and reductive amination, allowing for the extension of the aminobutyl side chain. The tertiary amine of the piperidine ring can also be reactive under certain conditions. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation or be reduced to an alcohol, providing further opportunities for structural elaboration.

This compound could serve as a starting material for the synthesis of macrocycles, cryptands, or other host molecules for applications in supramolecular chemistry. The aminobutyl chain provides a flexible linker that can be used to connect the piperidine scaffold to other molecular fragments. The stereochemistry of the piperidine ring can also be controlled, leading to the synthesis of enantiomerically pure complex molecules. nih.gov

Exploration in Sensor Development or Analytical Methodologies

The chemical properties of this compound suggest its potential use in the development of chemical sensors and new analytical methods. The primary amine group can be readily functionalized with chromophores or fluorophores, creating a molecule that can signal the presence of specific analytes through a change in color or fluorescence.

For instance, a sensor for metal ions could be designed by attaching a metal-chelating group to the primary amine. Upon binding of a metal ion, a change in the spectroscopic properties of the molecule would be observed. Similarly, the amine group could be used to immobilize the molecule onto a solid support, such as functionalized carbon nanomaterials, to create a potentiometric sensor for specific ions or molecules. mdpi.com

In the field of analytical methodologies, this compound could be used as a derivatizing agent to improve the detection of certain analytes in techniques like mass spectrometry or high-performance liquid chromatography (HPLC). For example, reacting an analyte with the primary amine of this molecule could introduce a charged group, enhancing its ionization efficiency in mass spectrometry. Piperidine ester derivatives have been shown to be useful in the mass spectrometric analysis of fatty acids. nih.gov

Future Research Directions and Unexplored Avenues in Methyl 1 4 Aminobutyl Piperidine 4 Carboxylate Chemistry

Development of Novel and More Sustainable Synthetic Routes

The synthesis of highly substituted piperidines is a cornerstone of modern medicinal chemistry. ajchem-a.comnih.gov However, many traditional methods rely on harsh conditions, expensive catalysts, and multi-step processes that generate significant waste. nih.govrsc.org Future research should prioritize the development of more sustainable and efficient synthetic strategies for methyl 1-(4-aminobutyl)piperidine-4-carboxylate and its analogs.

Key areas for investigation include:

Biomass-derived feedstocks: Exploring synthetic pathways that utilize renewable resources, such as the conversion of platform chemicals like furfural into piperidine (B6355638) scaffolds, could drastically reduce the environmental footprint of production. nih.gov

Green Chemistry Principles: Implementing catalyst-free reactions or employing water as a solvent can lead to more environmentally benign synthetic procedures. ajchem-a.com Academic and industrial research is increasingly focused on "greening" synthetic protocols by replacing hazardous reagents with more sustainable alternatives. rsc.org

One-Pot and Tandem Reactions: Designing multi-component reactions (MCRs) or tandem sequences where multiple bonds are formed in a single operation can improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and reducing waste. nih.govbeilstein-journals.org

Catalytic Hydrogenation: Advancements in heterogeneous catalysis, using earth-abundant metals like cobalt or nickel, offer pathways for the efficient and selective hydrogenation of pyridine (B92270) precursors under milder conditions. nih.gov

Synthetic StrategyPotential AdvantageRelevant Research Area
Biomass ConversionUtilizes renewable feedstocks, reducing reliance on fossil fuels.Catalytic conversion of furfural. nih.gov
Aqueous SynthesisEliminates hazardous organic solvents, improving safety and sustainability.Water-catalyzed multi-component reactions. ajchem-a.com
Tandem ReactionsIncreases step-economy and reduces waste from intermediate workups.One-pot functionalization and cyclization. nih.gov
Advanced HydrogenationAllows for milder reaction conditions and improved selectivity.Heterogeneous catalysis with non-precious metals. nih.gov

Exploration of Undiscovered Reactivity Patterns and Selectivity Challenges

The presence of multiple functional groups—a tertiary amine within the piperidine ring, a primary amine on the butyl chain, and a methyl ester—presents significant challenges and opportunities in terms of chemical reactivity and selectivity.

Future research should focus on:

Site-Selective Functionalization: Developing methods for the selective modification of one specific site in the molecule without affecting the others is a major challenge. acs.org For instance, achieving selective acylation of the primary amine without interference from the tertiary ring nitrogen, or vice-versa, would be a valuable synthetic tool. The ability to directly install substituents at specific positions on the piperidine ring remains a significant challenge. acs.orgresearchgate.net

Stereoselective Transformations: For chiral analogs of this compound, controlling the stereochemistry during synthesis or subsequent reactions is crucial. Future work could explore asymmetric hydrogenation or cyclization reactions to access specific enantiomers or diastereomers, which is a difficult task under harsh reaction conditions. nih.gov

Novel Cyclization Strategies: The aminobutyl side chain offers the potential for intramolecular cyclization reactions to form bicyclic or spirocyclic systems. Investigating radical-mediated or metal-catalyzed cyclizations could lead to the discovery of novel heterocyclic scaffolds. nih.gov

Controlling regioselectivity is a persistent challenge in the functionalization of complex N-alkyl piperidines due to the presence of competing reactive sites. acs.org

Integration into Advanced Catalytic Systems for Challenging Transformations

The structural motifs within this compound make it an intriguing candidate for use in catalysis, either as a ligand for a metal center or as an organocatalyst itself.

Unexplored avenues include:

Bidentate and Tridentate Ligand Design: The primary amine and the piperidine nitrogen can potentially act as a bidentate ligand, chelating to a metal center. The ester carbonyl could also participate in coordination, creating a tridentate ligand. Synthesizing and evaluating the corresponding metal complexes could yield novel catalysts for transformations like cross-coupling or asymmetric hydrogenation. rsc.org

Organocatalysis: The primary amine moiety could be utilized in enamine or iminium ion catalysis, common strategies in organocatalysis. The piperidine scaffold would influence the steric and electronic environment of the catalytic site, potentially leading to unique reactivity and selectivity.

Multifunctional Catalysis: Designing catalysts that incorporate this molecule could enable cascade reactions where, for example, a metal center catalyzes one step and an amine functional group on the ligand catalyzes the next. Such systems are inspired by the efficiency of enzymes.

Catalytic ApplicationKey Structural FeaturePotential Transformation
Metal LigandPiperidine nitrogen and primary amineAsymmetric Hydrogenation, Cross-Coupling
OrganocatalystPrimary amineEnamine/Iminium Catalysis
Multifunctional CatalystCombination of amine groups and esterTandem/Cascade Reactions

Application in Flow Chemistry and Microfluidic Reactor Technology

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to generate products on demand. nih.govscispace.com The application of this technology to the synthesis and modification of this compound is a promising research direction.

Future work could involve:

Continuous Synthesis: Developing a fully continuous, multi-step synthesis of the target molecule in a flow reactor system. This would allow for rapid production and optimization of reaction conditions. nih.gov

High-Throughput Reaction Screening: Using microfluidic reactors to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the functionalization of the parent molecule, accelerating the discovery of new derivatives.

Electrochemical Synthesis: Employing electrochemical flow microreactors for cyclization or functionalization steps can provide a green and efficient alternative to traditional chemical reagents, as electrosynthesis avoids the need for harmful and precious chemicals. nih.govresearchgate.net The large surface-to-volume ratio in microreactors can lead to more efficient reactions compared to batch methods. nih.gov

The ease with which reaction conditions can be scaled up in flow systems without extensive re-optimization is a significant advantage for producing active pharmaceutical ingredients (APIs) and their intermediates. scispace.com

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. mdpi.comresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and even propose new synthetic routes. researchgate.netmdpi.com

For a molecule like this compound, AI and ML could be applied to:

Predict Biological Activity: Train ML models on datasets of known piperidine-containing compounds to predict the potential biological targets and activities of novel derivatives. mdpi.comnih.gov

De Novo Molecular Design: Utilize generative models, such as generative adversarial networks (GANs), to design new analogs with optimized properties, such as improved binding affinity for a specific protein target or better pharmacokinetic profiles. mdpi.com

Reaction Prediction and Optimization: Employ AI algorithms to predict the outcomes of unknown reactions or to suggest optimal conditions for a desired transformation, thereby reducing the number of experiments required.

Computational Screening: Perform large-scale virtual screening and molecular docking studies to analyze the interactions of designed analogs with biological targets, helping to prioritize which compounds to synthesize. nih.gov

This data-driven approach can significantly accelerate the discovery process, reduce costs, and increase the success rate of identifying promising new chemical entities. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(4-aminobutyl)piperidine-4-carboxylate, and what key purification steps are required?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, refluxing a piperidine precursor (e.g., methyl piperidine-4-carboxylate) with 4-aminobutyl halides in anhydrous solvents (e.g., THF or DCM) under inert gas (argon/nitrogen) is common. Post-synthesis, extraction with chloroform or ethyl acetate, followed by drying (MgSO₄/Na₂SO₄) and vacuum concentration, yields the crude product. Purification via column chromatography (silica gel, gradient elution with methanol/DCM) or recrystallization (2-propanol/water) is critical to achieve >95% purity .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key peaks include piperidine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = calculated m/z). Fragmentation patterns should align with piperidine and aminobutyl moieties .
  • IR Spectroscopy : Look for ester C=O stretches (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. What are the solubility and stability guidelines for preparing stock solutions of this compound?

  • Methodological Answer : The compound is typically soluble in DMSO (10–50 mM stock solutions). For aqueous compatibility, use co-solvents like ethanol (≤5% v/v). Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Stability tests via HPLC (monitor degradation at 254 nm) are recommended every 3–6 months .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders .
  • Ventilation : Conduct reactions in a fume hood.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., NaBH₃CN for reductive amination). Use response surface modeling to identify optimal conditions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of amine starting material) .

Q. What advanced analytical techniques resolve contradictory spectral data (e.g., ambiguous NMR peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray Crystallography : Confirm stereochemistry if crystalline derivatives are obtainable .
  • High-Resolution MS : Differentiate isobaric interferences (e.g., [M+H]⁺ vs. [M+Na]⁺) .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement (⁶H-5-HT) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method (λ = 412 nm) .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., melting point, purity)?

  • Methodological Answer :

  • Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and DSC for consistent melting points.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., NIR) during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.